molecular formula C14H17ClN2O3 B13830189 N-[2-(Chloroacetyl)-5-(4-morpholinyl)phenyl]acetamide

N-[2-(Chloroacetyl)-5-(4-morpholinyl)phenyl]acetamide

Cat. No.: B13830189
M. Wt: 296.75 g/mol
InChI Key: OUNPVDKHTZLXHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Chloroacetyl)-5-(4-morpholinyl)phenyl]acetamide is a chemical compound with the molecular formula C13H17ClN2O3. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a chloroacetyl group and a morpholinyl group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Chloroacetyl)-5-(4-morpholinyl)phenyl]acetamide typically involves the reaction of 2-chloroacetyl chloride with 5-(4-morpholinyl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the overall yield and purity of the product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Chloroacetyl)-5-(4-morpholinyl)phenyl]acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce corresponding oxides .

Scientific Research Applications

N-[2-(Chloroacetyl)-5-(4-morpholinyl)phenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(Chloroacetyl)-5-(4-morpholinyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

N-[2-(Chloroacetyl)-5-(4-morpholinyl)phenyl]acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloroacetyl and morpholinyl groups, which confer distinct reactivity and versatility in various applications .

Properties

Molecular Formula

C14H17ClN2O3

Molecular Weight

296.75 g/mol

IUPAC Name

N-[2-(2-chloroacetyl)-5-morpholin-4-ylphenyl]acetamide

InChI

InChI=1S/C14H17ClN2O3/c1-10(18)16-13-8-11(17-4-6-20-7-5-17)2-3-12(13)14(19)9-15/h2-3,8H,4-7,9H2,1H3,(H,16,18)

InChI Key

OUNPVDKHTZLXHO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)N2CCOCC2)C(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.